Product packaging for disialosylneolactotetraosylceramide(Cat. No.:CAS No. 100365-94-4)

disialosylneolactotetraosylceramide

Cat. No.: B1167611
CAS No.: 100365-94-4
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Description

Disialosylneolactotetraosylceramide is a complex glycosphingolipid suggested to play a significant role in cellular recognition processes, including cell adhesion and signal transduction. Research indicates that this class of compounds can influence membrane fluidity and the formation of specialized lipid raft domains in the plasma membrane, which are crucial for organizing receptor molecules and modulating immune responses . As a bioactive lipid, its proposed mechanisms of action include direct interaction with specific effector proteins and the modulation of intracellular signaling pathways, potentially impacting processes such as apoptosis, autophagy, and inflammation . In research settings, this compound is of particular value for investigations in immunology and oncology, where it may be used to study its effects on cell growth, death, and intercellular communication. Dysregulation of similar ceramide metabolites has been implicated in various diseases, making this compound a point of interest for understanding disease mechanisms and identifying potential therapeutic targets . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

100365-94-4

Molecular Formula

C9H7N3

Synonyms

disialosylneolactotetraosylceramide

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Disialosylneolactotetraosylceramide

Enzymatic Catalysis in Disialosylneolactotetraosylceramide Formation

The formation of this compound is dependent on the catalytic activity of several sialyltransferases. These enzymes are responsible for the elongation of the glycan chain of precursor glycosphingolipids.

Identification and Characterization of Sialyltransferases Responsible for Glycosphingolipid Elongation

Several key sialyltransferases are involved in the biosynthetic pathways leading to the formation of various gangliosides, including the precursors to this compound. These enzymes belong to the glycosyltransferase family 29 and are typically type II membrane proteins located in the Golgi apparatus. wikipedia.orggenecards.org

ST3Gal V (GM3 Synthase): This enzyme, also known as lactosylceramide (B164483) alpha-2,3-sialyltransferase, catalyzes the transfer of sialic acid to lactosylceramide, forming the ganglioside GM3. medlineplus.govnih.govebi.ac.uk This is a crucial initial step in the synthesis of a-, b-, and c-series gangliosides. researchgate.netnih.gov The gene encoding this enzyme is ST3GAL5. genecards.orgmedlineplus.gov Its official enzyme commission (EC) number is EC 2.4.3.9 . ebi.ac.ukenzyme-database.orgexpasy.orgenzyme-database.org

ST8Sia I (GD3 Synthase): This enzyme, also known as alpha-N-acetylneuraminate alpha-2,8-sialyltransferase, is responsible for the synthesis of the b-series ganglioside precursor, GD3, by adding a second sialic acid residue to GM3. nih.govnih.gov It is a key enzyme in controlling the production of b- and c-series gangliosides. nih.govtmc.edu The gene encoding this enzyme is ST8SIA1. wikipedia.orgnih.gov Its EC number is EC 2.4.3.8 . enzyme-database.orgexpasy.orgbiocyc.orguniprot.orgebi.ac.uk

ST8Sia V (GT3 Synthase): This sialyltransferase acts on GD3 to produce GT3, the precursor for c-series gangliosides. researchgate.netnih.gov

It's important to note that one linkage can sometimes be synthesized by multiple enzymes, and one enzyme may be responsible for the synthesis of multiple gangliosides. nih.gov

Acceptor Substrate Specificity and Recognition in this compound Biosynthesis

The sialyltransferases involved in ganglioside biosynthesis exhibit distinct acceptor substrate specificities, which dictates the sequential nature of the synthetic pathway.

ST3Gal V specifically recognizes lactosylceramide as its acceptor substrate to synthesize GM3. genecards.orgresearchgate.net While it can utilize other glycolipids, its preference is for lactosylceramide. genecards.org

ST8Sia I uses GM3 as its primary acceptor substrate to form GD3. researchgate.netnih.gov

ST8Sia V recognizes GD3 as its acceptor to create GT3. researchgate.net

This specificity ensures the ordered assembly of the complex carbohydrate structures of gangliosides.

Precursor Glycosphingolipid Utilization in this compound Formation

The biosynthesis of complex gangliosides like this compound begins with simpler precursor molecules. The availability and relative amounts of these precursors determine the types and quantities of more complex gangliosides that are synthesized. researchgate.net

Lactosylceramide (LacCer): This is the fundamental precursor for the vast majority of gangliosides. nih.govfrontiersin.orgwikipedia.orgnih.govresearchgate.netlipotype.com It is the direct substrate for GM3 synthase (ST3Gal V) to initiate the synthesis of the a-, b-, and c-series gangliosides. researchgate.netnih.govresearchgate.net

GM3: As the product of the first sialylation step, GM3 is a major ganglioside and serves as the immediate precursor for the a-series gangliosides and is the substrate for the synthesis of GD3. nih.govnih.govnih.gov

GD3: This disialoganglioside is the starting point for the biosynthesis of all b-series gangliosides. researchgate.netlipotype.comresearchgate.net It is synthesized from GM3 by GD3 synthase (ST8Sia I). nih.govnih.gov

GT3: Formed from the action of GT3 synthase on GD3, GT3 is the precursor for the c-series gangliosides. researchgate.netnih.gov

The pathway leading to this compound would involve the elongation of one of these core ganglioside structures.

Intracellular Localization and Compartmentalization of this compound Biosynthetic Enzymes

The synthesis of gangliosides, including this compound, is a spatially organized process that occurs within the Golgi apparatus . nih.govnih.govbyjus.comyoutube.com Glycosphingolipids are initially synthesized in the endoplasmic reticulum and are then transported to the Golgi for further modification. nih.gov

The glycosyltransferases responsible for the stepwise addition of sugar residues are arranged in a sequential manner within the cisternae of the Golgi complex. nih.govnih.govwikipedia.org This compartmentalization ensures an orderly assembly line for the synthesis of complex glycans. nih.gov The enzymes are membrane-bound proteins, with their catalytic domains facing the lumen of the Golgi. wikipedia.orgwikipedia.org

Regulatory Mechanisms Governing this compound Expression

The expression of this compound is tightly controlled through various regulatory mechanisms that act on the glycosyltransferase enzymes responsible for its synthesis.

Transcriptional and Post-Translational Control of Glycosyltransferase Genes

The biosynthesis of gangliosides is regulated by the activities of the involved glycosyltransferases, which are controlled at both the transcriptional and post-translational levels. nih.gov

Transcriptional Control: The genes encoding glycosyltransferases, such as ST3GAL5 and ST8SIA1, are subject to complex developmental and tissue-specific regulation. nih.govnih.gov The promoters of these genes often lack TATA and CCAAT boxes but are rich in GC boxes, which is characteristic of housekeeping genes. nih.govnih.gov However, their transcription is influenced by a variety of cis-acting elements and transcription factors, including Sp1, AP2, and CREB. nih.gov Negative regulatory regions have also been identified in the promoters of many of these genes, allowing for fine-tuned control of their expression. nih.gov For example, the expression of the ST8SIA1 gene, which is crucial for the synthesis of b- and c-series gangliosides, is strictly regulated during development and in certain diseases. nih.govnih.gov

Post-Translational Control: Post-translational modifications of glycosyltransferases are also critical for regulating their activity and, consequently, ganglioside synthesis. nih.govuni-luebeck.denih.govbiorxiv.org These modifications can affect the enzyme's folding, stability, and catalytic function. nih.gov Glycosylation is a major form of post-translational modification for these enzymes. wikipedia.orgnih.govnih.gov Other modifications like phosphorylation can also play a role in modulating enzyme activity. byjus.com The proper functioning of these enzymes is a result of a highly regulated process involving multiple specific enzymes that are themselves subject to species and tissue-specific expression. nih.gov

Cellular Signaling Pathways and Environmental Modulators Affecting this compound Synthesis

The biosynthesis of this compound, a complex neolacto-series ganglioside, is a highly regulated process. The expression and activity of the glycosyltransferases responsible for its assembly are influenced by a variety of extracellular cues and intracellular signaling cascades. Environmental stressors such as nutrient availability can significantly alter the cellular landscape of gangliosides by modulating the transcription of key synthetic enzymes.

Serum Starvation

Nutrient and growth factor deprivation, often mimicked in vitro by serum starvation, is a potent modulator of ganglioside biosynthesis. Research has shown that this condition can trigger specific signaling pathways that lead to the upregulation of enzymes crucial for the synthesis of sialylated glycosphingolipids.

A key enzyme affected is GD3 synthase (encoded by the gene ST8SIA1), which adds a second sialic acid to the precursor GM3, a critical step in the formation of b-series gangliosides and a potential step in the synthesis of disialylated neolacto-series structures. In human osteosarcoma cells (MG-63), serum starvation has been demonstrated to augment the gene expression of ST8SIA1 and consequently increase the levels of its product, ganglioside GD3. nih.govplos.orgnih.gov This transcriptional activation is not a passive response but is actively mediated by specific intracellular signaling pathways. Studies have pinpointed the p38 Mitogen-Activated Protein Kinase (p38MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascade as essential for this upregulation. nih.govplos.orgnih.gov The promoter region of the ST8SIA1 gene contains a binding site for NF-κB, which is essential for its induced expression under serum-starved conditions. plos.org Inhibition of p38MAPK has been shown to block the transcriptional activation of ST8SIA1 that is normally induced by serum starvation. nih.govnih.gov

Similarly, the expression of GM3 synthase (encoded by ST3GAL5), which catalyzes the initial sialylation of lactosylceramide to form GM3, is also responsive to serum deprivation. In MG-63 cells, serum deprivation can trigger an increase in ST3GAL5 gene expression through the activation of the Bone Morphogenetic Protein (BMP) signaling pathway and the subsequent action of the transcription factor Runx2. nih.gov

Table 1: Effect of Serum Starvation on Ganglioside Synthesis Enzymes

Enzyme Gene Modulator Effect on Expression Mediating Signaling Pathway
GD3 Synthase ST8SIA1 Serum Starvation Upregulation p38MAPK / NF-κB nih.govplos.orgnih.gov

Hyperglycemia

Hyperglycemia, or elevated blood glucose, is a defining characteristic of diabetes mellitus and creates a cellular environment rich in the basic building blocks for glycosylation. This state is associated with altered expression of glycosyltransferases, impacting the profile of cell surface glycosphingolipids, which can in turn influence cellular signaling, particularly insulin (B600854) sensitivity.

Research has positively correlated the expression of β1,4-galactosyltransferase 5 (B4GALT5) with diabetes and obesity. nih.gov This enzyme is involved in the synthesis of lactosylceramide, the foundational precursor for most ganglioside series, including the neolacto-series. uniprot.org In animal models of obesity, knocking down B4GALT5 in adipose tissue led to an improvement in insulin resistance and a decrease in blood glucose levels, suggesting that its expression is linked to the metabolic dysregulation seen in hyperglycemic states. nih.govnih.gov

Furthermore, the ganglioside GM3, the product of the enzyme GM3 synthase (ST3GAL5), has been identified as an important regulator of insulin signaling. limes-institut-bonn.de Overexpression of GM3 is thought to contribute to the development of type II diabetes. limes-institut-bonn.de This suggests that conditions of hyperglycemia may influence the activity or expression of ST3GAL5, leading to changes in GM3 levels that impair the cell's response to insulin. The transforming growth factor-beta (TGF-β) signaling pathway, which is involved in numerous cellular processes, has also been linked to ganglioside synthesis. The synthesis of a-series gangliosides by ST3GAL5 can inhibit TGF-β signaling. nih.gov This creates a potential feedback loop where the metabolic environment could alter ganglioside expression, which in turn modulates key signaling pathways involved in metabolic health and disease.

Table 2: Research Findings on Hyperglycemia-Related Modulation

Enzyme/Product Gene Associated Condition Observed Effect Related Signaling Pathway
β1,4-galactosyltransferase 5 B4GALT5 Diabetes, Obesity Positive correlation of expression with disease state. nih.gov BMP Signaling (regulated by B4GALT5 action on BMPR1A) nih.govnih.gov

Cellular and Molecular Functions of Disialosylneolactotetraosylceramide

Disialosylneolactotetraosylceramide in Mediating Cell Adhesion and Intercellular Communication

Glycosphingolipids are crucial for the dynamics of many cell membrane events, including cellular interactions and signaling. pnas.org The intricate carbohydrate structures of GSLs, such as this compound, extend from the cell surface and can participate in cell-to-cell recognition and adhesion, which are foundational processes for tissue formation and intercellular communication. nih.govnih.gov The molecular mechanisms of cell-cell adhesion and intercellular communication can be functionally integrated, even when mediated by different cell surface components. nih.gov In developmental biology, these binary cell-cell interactions are often critical in determining the fate of the participating cells, requiring them to adhere to facilitate the transmission of chemical signals. nih.gov The involvement of GSLs in these interactions underscores their importance in mediating the complex cross-talk between cells. nih.govnih.gov

This compound as a Component of Plasma Membrane Microdomains (e.g., Lipid Rafts) and its Role in Signal Transduction

This compound, as a sphingolipid, is an integral component of specialized plasma membrane microdomains known as lipid rafts. nih.govnih.gov These domains are dynamic assemblies enriched in cholesterol and sphingolipids, creating a more ordered lipid environment compared to the surrounding membrane. kenyon.edunih.govmdpi.com

Lipid rafts function as signaling platforms, concentrating or excluding specific proteins to regulate cellular signaling pathways. kenyon.edunih.gov By clustering signaling molecules such as receptors and kinases, these microdomains facilitate efficient signal transduction in response to extracellular stimuli. nih.govresearchgate.net The presence of GSLs within these rafts is essential for their structural integrity and function. nih.gov The coalescence of these microdomains upon cell surface events can bring signaling proteins into close proximity, initiating phosphorylation cascades and downstream signaling. researchgate.net This compartmentalization protects the signaling complex from enzymes in non-raft regions that could otherwise interfere with the process. kenyon.edu

Table 1: Key Components and Functions of Lipid Rafts

Component Role in Lipid Rafts Implication for Signal Transduction
Sphingolipids (e.g., this compound) Structural foundation; contribute to the ordered lipid environment. Participate in the recruitment and stabilization of signaling proteins.
Cholesterol Packs tightly with sphingolipids, increasing membrane order and stability. kenyon.edu Essential for the formation and maintenance of the raft platform. slideshare.net
Receptor Proteins Concentrate within rafts to efficiently bind ligands. Initiates signaling cascades upon activation. nih.gov

| Kinases (e.g., Src-family kinases) | Recruited to the inner leaflet of rafts. researchgate.net | Facilitates phosphorylation of target proteins within the signaling complex. kenyon.edu |

This compound as a Receptor for Specific Pathogens

The complex glycan structures on the cell surface, including those of GSLs, are often exploited by pathogens as receptors for attachment and entry into host cells. nih.govnih.gov

Viruses must first attach to specific receptors on the host cell surface to initiate infection. youtube.comyoutube.com this compound, with its terminal sialic acid residues, can serve as such a receptor. Sialic acids are well-documented attachment factors for a variety of viruses. nih.govnih.gov Viral surface proteins, or spikes, recognize and bind to these sialic acid moieties, which represents the first step in a multi-stage entry process that may also involve binding to a secondary protein receptor. nih.govnih.gov This initial low-affinity binding to glycan receptors can concentrate the virus on the cell surface, facilitating the high-affinity interactions required for cell entry through mechanisms like endocytosis or membrane fusion. nih.govnih.gov

Table 2: Examples of Viruses Utilizing Sialic Acid-Containing Receptors

Virus Family Example Virus Role of Sialic Acid Receptor
Orthomyxoviridae Influenza A Virus Primary attachment factor for the hemagglutinin (HA) protein. nih.govresearchgate.net
Coronaviridae Middle East Respiratory Syndrome Coronavirus (MERS-CoV) S1A domain of the spike protein binds to sialic acids, facilitating cell fusion. nih.gov

Similar to viruses, many bacteria and their toxins have evolved to recognize and bind to specific GSLs on host cells. nih.govnih.govresearchgate.net The recognition of pathogen-associated molecular patterns (PAMPs) by host cell receptors is a fundamental aspect of the innate immune response. researchgate.netbohrium.com Bacterial ligands can bind to the carbohydrate portion of GSLs, leading to pathogen adhesion, colonization, and in some cases, internalization of toxins. The structural diversity of GSLs, including complex gangliosides like this compound, provides a wide array of potential binding sites for different pathogens. nih.gov For instance, some pathogens express enzymes like trans-sialidases that can modify host cell surface sialic acids to their advantage, highlighting the importance of these structures in host-pathogen interactions. nih.gov

This compound in Modulating Immune Cell Functions

Glycosphingolipids are not passive components of the cell membrane; they actively participate in modulating immune responses. nih.govlatrobe.edu.au This modulation is often achieved by altering the composition of GSLs on the surface of immune cells, which in turn affects their function and interaction with other cells. nih.gov

The expression patterns of GSLs undergo significant changes during the differentiation, maturation, and activation of immune cells. pnas.orgnih.govfrontiersin.org These alterations in the cell surface "glycan signature" are tightly regulated and suggest a functional role for GSLs in immune cell development and activity. nih.gov For example, variations in GSL expression have been linked to T cell subtype, activation, and function. nih.gov Upon activation, immune cells modulate the expression of glycosyltransferases and glycosidases, the enzymes responsible for synthesizing and modifying the glycan portion of GSLs, leading to a different repertoire of these molecules on the cell surface. nih.gov This remodeled GSL landscape can influence membrane organization, molecular signaling, and the cellular cross-talk that is essential for a coordinated immune response. nih.govnih.gov

Table 3: Glycosphingolipid Alterations in Immune Cells

Immune Cell Type Condition Observed GSL Change Functional Implication
T Cells Activation Upregulation of GM1 expression, particularly in CD8+ T cells. nih.gov Believed to be involved in T cell activation processes within lipid rafts. nih.gov
B Cells Differentiation Changes in the expression of various GSLs during maturation into plasma cells. Affects B cell receptor signaling and antigen presentation.
Monocytes Differentiation into Macrophages or Dendritic Cells Significant alterations in the GSL profile. Modulates pathogen recognition and the subsequent immune response.

| Natural Killer (NK) Cells | Activation | Changes in surface ligands for Siglecs (sialic acid-binding receptors). nih.gov | Can influence NK cell cytotoxicity against target cells like cancer cells. nih.gov |

Influence on Immune Receptor Signaling and Downstream Cellular Responses

This compound (GD1a) plays a complex and often context-dependent role in modulating immune responses by influencing key immune receptor signaling pathways. Its effects can be both activating and inhibitory, depending on the specific receptor, cell type, and ligand involved.

A primary target of GD1a's immunomodulatory activity is the Toll-like receptor (TLR) family, a class of pattern recognition receptors crucial for initiating innate immunity. wikipedia.orgbosterbio.com Research has demonstrated that GD1a can function as an essential coreceptor for TLR2. nih.gov In the presence of the B subunit of the type IIb Escherichia coli enterotoxin, GD1a facilitates the recruitment, binding, and subsequent activation of TLR2, thereby initiating a signaling cascade. nih.gov This process is dependent on the Toll/IL-1 receptor (TIR) domain-containing adaptor protein (TIRAP), which co-localizes with the GD1a-TLR2 complex. nih.gov

Conversely, GD1a has also been shown to exert significant inhibitory effects on TLR signaling. nih.gov Studies indicate that GD1a, along with other gangliosides, can suppress the activation of multiple TLRs. This is achieved by upregulating the expression of the IL-1 receptor-associated kinase M (IRAK-M), a known negative regulator of the TLR signaling pathway. nih.gov Furthermore, GD1a can specifically inhibit the TLR4 signaling pathway by reducing the phosphorylation of p38, a key downstream kinase, and preventing the nuclear translocation of the transcription factor NF-κB. nih.gov

These interactions with TLRs lead to distinct downstream cellular responses in various immune cells:

Monocytes and Dendritic Cells (DCs): When monocytes are exposed to GD1a, the expression of co-stimulatory molecules CD40 and CD80 is downregulated, and the secretion of pro-inflammatory cytokines such as IL-12 and TNF-α is impeded. nih.gov DCs pre-incubated with GD1a exhibit a reduced capacity to stimulate antigen-specific CD4+ T cell responses. nih.gov Instead of promoting the differentiation of T helper 1 (Th1) and T helper 2 (Th2) cells, GD1a-conditioned DCs favor the development of functional regulatory T cells (Tregs). nih.gov

T Cells: GD1a can directly influence T cell cytokine profiles. It strongly induces the secretion of the anti-inflammatory cytokine IL-10, which in turn suppresses the production of Th1-associated cytokines like IFN-γ. nih.govresearchgate.net

B Cells: The effect of GD1a on antibody production is stimulatory. It has been shown to enhance the production of IgG, IgM, and IgA by human peripheral blood mononuclear cells (PBMCs). This effect is mediated by an increase in IL-6 and IL-10 secretion from monocytes. nih.gov

Table 1: Influence of this compound (GD1a) on Immune Cells

Immune Cell Type Receptor/Pathway Influenced Observed Effect Downstream Cellular Response
Various Toll-like Receptor 2 (TLR2) Acts as an essential coreceptor Promotes ligand-induced TLR2 activation nih.gov
Various Toll-like Receptors (general) Upregulates IRAK-M Inhibition of TLR activation nih.gov
Monocytes TLR4 pathway Reduces p38 phosphorylation and NF-κB translocation Downregulation of CD40, CD80; Decreased IL-12 & TNF-α secretion nih.gov
Dendritic Cells (DCs) T cell activation pathways Impairs ability to stimulate CD4+ T cells Favors differentiation of regulatory T cells (Tregs) over Th1/Th2 cells nih.gov
T Cells Cytokine production pathways Induces IL-10 secretion Suppression of Th1 cytokine production nih.govresearchgate.net
B Cells (via Monocytes) IL-6 and IL-10 pathways Enhances IL-6 and IL-10 secretion by monocytes Increased production of IgG, IgM, and IgA nih.gov

This compound Involvement in Cellular Differentiation Processes

This compound (GD1a) is significantly involved in guiding the differentiation of stem cells into various specialized lineages, most notably osteoblasts (bone-forming cells) and neural cells. spandidos-publications.comnih.gov Its expression levels change dynamically during these processes, and it actively participates in the signaling pathways that commit a cell to a specific fate.

Osteogenic Differentiation: The role of GD1a in osteogenesis has been extensively studied in mesenchymal stem cells (MSCs). Research shows that during the induced differentiation of human bone marrow-derived MSCs (hBMSCs) into osteoblasts, the cellular concentration of GD1a increases threefold. nih.gov This upregulation is not merely a marker of differentiation but an active contributor to the process. nih.gov Studies have demonstrated that hBMSCs with a high baseline expression of GD1a are more inclined to differentiate into osteoblasts. nih.gov Moreover, the direct addition of exogenous GD1a to the culture medium of MSCs promotes osteogenesis, as evidenced by a significant increase in the activity of alkaline phosphatase, a key osteogenic marker. nih.gov Mechanistically, GD1a enhances osteogenic differentiation by activating the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov Conversely, suppressing the synthesis of GD1a has been shown to disrupt the osteoblast differentiation of MSCs. nih.gov

Neuronal Differentiation: As one of the four predominant gangliosides in the mammalian brain, GD1a is integral to neurodevelopment. nih.govnih.gov It plays a crucial role in axon-myelin interactions through its binding to myelin-associated glycoprotein (B1211001) (MAG), a function essential for maintaining the long-term stability and integrity of myelinated axons. nih.govnih.gov The expression pattern of GD1a is tightly regulated during neural development. While its expression is low in undifferentiated embryonic stem cells (ESCs), it becomes detectable as the cells differentiate into mature neuronal cells. spandidos-publications.comnih.gov An overabundance of gangliosides, including GD1a, has been observed to facilitate the formation of neurites, a critical step in neural maturation. spandidos-publications.com

Table 2: Role of this compound (GD1a) in Cellular Differentiation

Differentiation Process Stem Cell Type Role of GD1a Key Findings & Mechanisms
Osteogenesis Mesenchymal Stem Cells (MSCs) Promoter Expression increases 3-fold during differentiation. nih.gov High expression or exogenous addition enhances osteogenesis. nih.gov Activates the ERK1/2 signaling pathway. nih.gov
Neurogenesis Embryonic Stem Cells (ESCs) Modulator / Marker Expression is detected upon differentiation into mature neurons. nih.gov Mediates axon-myelin stability. nih.govnih.gov Facilitates neurite formation. spandidos-publications.com

This compound and its Association with Programmed Cell Death (Apoptosis)

This compound (GD1a) is also implicated in the regulation of programmed cell death, or apoptosis. Its function in this process appears to be dual, capable of exerting both anti-apoptotic and pro-apoptotic effects depending on the cellular context. nih.gov For instance, gangliosides can be anti-apoptotic during the differentiation of neural cells, while promoting apoptosis during neural cell proliferation. nih.gov

A significant pro-apoptotic role for GD1a has been identified in the context of the tumor microenvironment. Gangliosides, including GD1a, that are shed by glioblastoma (GBM) tumor cells can induce apoptosis in T cells, representing a mechanism of immune evasion by the cancer. nih.gov

The molecular mechanism for this T-cell apoptosis has been elucidated and involves the activation of the caspase cascade through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

Extrinsic Pathway Activation: GBM-derived gangliosides, including GD1a, can interact directly with the Tumor Necrosis Factor Receptor 1 (TNFR1). This interaction occurs independently of the receptor's natural ligand, TNF-α. The binding of GD1a to TNFR1 triggers the recruitment of downstream adaptor proteins, including TRADD (TNFR-associated death domain) and FADD (Fas-associated death domain), to the receptor's intracellular death domain. This assembly leads to the activation of initiator caspase-8, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell. nih.gov

Intrinsic Pathway Involvement: The activation of caspase-9 has also been observed following treatment with GBM-derived gangliosides, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

In a related mechanism of cell injury, antibodies targeting GD1a can trigger a complement-dependent cytotoxicity. This process, observed in models of certain autoimmune neuropathies, involves the formation of the membrane attack complex (MAC) on the surface of nerve cells. oup.comnih.gov The MAC pore allows an uncontrolled influx of calcium, which activates proteases like calpain, leading to axonal disintegration and cell death. oup.comnih.gov

Table 3: Association of this compound (GD1a) with Apoptosis

Cellular Context Role of GD1a Molecular Mechanism Key Proteins Involved
Tumor-mediated Immunosuppression Pro-apoptotic (on T cells) Activation of extrinsic and intrinsic pathways TNFR1, TRADD, FADD, Caspase-8, Caspase-9, Caspase-3 nih.gov
Neural Cell Development Context-dependent Anti-apoptotic during differentiation; Pro-apoptotic during proliferation Not fully detailed in sources
Autoimmune Neuropathy Target for cytotoxic antibodies Complement-mediated cell injury Complement proteins (MAC), Calpain oup.comnih.gov

Mechanistic Implications of Disialosylneolactotetraosylceramide in Pathophysiology

Disialosylneolactotetraosylceramide in Malignancy Development and Progression (e.g., Melanoma)

This compound, often referred to as ganglioside GD3, is highly expressed in neuroectoderm-derived tumors such as melanoma and glioma. oup.com Its prominent presence on the surface of cancer cells is not merely a marker but an active participant in driving the malignant phenotype, influencing cell growth, adhesion, invasion, and resistance to apoptosis. pnas.orgfrontiersin.org

In melanoma, the expression of GD3 is associated with enhanced malignant properties. pnas.org Studies have shown that GD3 promotes melanoma cell proliferation and invasion by modulating key signaling pathways. pnas.orgnih.gov For instance, GD3 can enhance the phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin (B1203293), which are crucial components of cell adhesion and migration machinery. pnas.orgnih.gov This ganglioside is often concentrated in glycolipid-enriched microdomains on the cell membrane, where it can recruit and modulate the activity of signaling molecules like integrins. nih.gov The interaction between GD3 and integrins can amplify downstream signaling cascades, such as the FAK and Akt pathways, leading to increased cell motility and invasion. nih.gov

Furthermore, GD3 expression in melanoma cells can lead to a convergence and synergism of signals from growth factors and the extracellular matrix. nih.gov For example, in the presence of GD3, the stimulation of melanoma cells with hepatocyte growth factor (HGF) and adhesion to collagen type I results in a marked increase in the activation of the MAPK and Akt signaling pathways. nih.gov This synergistic effect enhances resistance to apoptosis and promotes cell proliferation. nih.gov The pro-angiogenic role of some gangliosides also contributes to tumor progression by facilitating the formation of new blood vessels that supply the tumor. nih.govumn.edu Extracellular vesicles rich in GD3 shed by melanoma cells can transfer the ganglioside to neighboring cells, thereby promoting the migration of GD3-negative cells and contributing to the tumor microenvironment. frontiersin.org

Table 1: Research Findings on this compound (GD3) in Malignancy

Research Focus Cell/Model System Key Findings Reference(s)
Cell Growth and Invasion GD3-positive and GD3-negative human melanoma cell lines (SK-MEL-28-N1) GD3 expression markedly increased cell growth and invasive characteristics. Enhanced tyrosine phosphorylation of p130Cas and paxillin was observed in GD3-positive cells. pnas.org
Signal Transduction Human melanoma cell lines (N1) GD3 expression enhanced MAPK and Akt signaling pathways upon co-stimulation with HGF and adhesion to collagen type I, leading to increased resistance to apoptosis and cell proliferation. nih.gov
Cell Adhesion and Signaling GD3-positive and GD3-negative human melanoma cell lines GD3 enhances adhesion signals by recruiting integrins to glycolipid-enriched microdomains, leading to enhanced FAK-mediated signaling. nih.gov
Tumor Microenvironment GD3S transfected melanoma cells Extracellular vesicles enriched in GD3 can transfer the ganglioside to recipient cells, promoting the migration of GD3-negative cells. frontiersin.org
Glioma Proliferation Glioma tissue and cell lines GD3 is highly expressed in gliomas and is involved in cell proliferation and tumor growth. Depletion of GD3 synthase (GD3S) was associated with longer survival in mouse models. oup.com

Roles of this compound in Metabolic Disease Pathogenesis (e.g., Diabetic Retinopathy)

The role of this compound in metabolic diseases, particularly in the context of diabetic complications like diabetic retinopathy, is an emerging area of research. Diabetic retinopathy is characterized by progressive damage to the retinal microvasculature, leading to vision loss. frontiersin.org This process involves multiple factors, including inflammation, oxidative stress, and the breakdown of the blood-retinal barrier. frontiersin.orgnih.govophthalmologytimes.com

Studies have shown that diabetes can alter sphingolipid metabolism in the retina, leading to an increase in glycosphingolipids, which may contribute to retinal inflammation and neurodegeneration. nih.gov In type 2 diabetes, alterations in plasma ganglioside content have been observed, with an increase in certain GD3 species post-meal, suggesting a shift in the balance between pro-inflammatory and anti-inflammatory gangliosides. nih.gov

Table 2: Research Findings on this compound (GD3) in Metabolic Disease

Research Focus Cell/Model System Key Findings Reference(s)
Retinal Pericyte Proliferation Bovine retinal pericytes Glucosamine treatment decreased pericyte proliferation and was associated with a significant increase in GM1 and GD3 gangliosides. Exogenous GD3 also decreased pericyte proliferation. nih.gov
Retinal Sphingolipid Metabolism Retinal neuronal cell model (R28 cells) and diabetic rat models Hyperglycemic conditions increased ganglioside content in retinal neurons. Diabetes alters retinal sphingolipid metabolism, which may contribute to the pathogenesis of diabetic retinopathy. nih.gov
Plasma Ganglioside Profile in Diabetes Human subjects with and without Type 2 Diabetes Subjects with Type 2 Diabetes exhibited altered plasma ganglioside composition, with higher levels of monounsaturated and saturated GD3 after a meal. nih.gov
Blood-Retinal Barrier Breakdown Diabetic and galactosemic rat models Breakdown of the blood-retinal barrier is a key event in diabetic retinopathy, primarily at the inner retinal vasculature. nih.govjohnshopkins.edu

This compound in Neurological Cellular Dysfunctions

In the central nervous system, this compound (GD3) is typically expressed at high levels during early development and in neural stem cells, where it plays a crucial role in processes like neurogenesis. pnas.orgnih.gov However, its re-expression or altered metabolism in the adult brain is often associated with pathological conditions and cellular dysfunction.

An increase in intracellular GD3 levels has been identified as an early event preceding neuronal apoptosis in cultured cerebellar granule neurons. nih.gov This suggests that a transient rise in GD3 synthesis is a contributing factor to the induction of programmed cell death in neurons. nih.gov In the context of neurodegenerative diseases, altered ganglioside patterns, including changes in GD3 levels, have been observed. frontiersin.org For instance, in models of Alzheimer's disease, the accumulation of GD3 has been linked to exacerbated neuropathology. frontiersin.org Conversely, a deficiency in GD3 synthase, the enzyme responsible for GD3 production, has been shown to reduce amyloid-β plaques and improve cognitive function in a mouse model of Alzheimer's disease, suggesting that b-series gangliosides derived from GD3 are a major contributor to amyloid-β accumulation. nih.govnih.gov

Table 3: Research Findings on this compound (GD3) in Neurological Cellular Dysfunctions

Research Focus Cell/Model System Key Findings Reference(s)
Neuronal Apoptosis Primary cultures of cerebellar granule neurons An early and transient increase in intracellular GD3 levels preceded and contributed to the induction of neuronal apoptosis. nih.gov
Alzheimer's Disease Neuropathology Alzheimer's disease mouse models (1xFAD and APP/PSEN1/GD3S−/−) Accumulation of GD3 exacerbated neuropathology. Deletion of GD3 synthase reduced Aβ plaques and improved cognitive function. frontiersin.orgnih.govnih.gov
Parkinson's Disease Model A53T Parkinson's disease mouse model Intranasal infusion of GD3 reduced intracellular alpha-synuclein (B15492655) levels and restored mitochondrial protein VDAC1 levels. nih.gov
Mitochondrial Dynamics Adult mouse hippocampus, GD3-synthase knockout mice GD3 is essential for proper dendritic and spine maturation of newborn neurons by regulating mitochondrial dynamics through interaction with Drp1. nih.gov
Global Cerebral Ischemia Rodent model of global cerebral ischemia GD3 synthase gene was upregulated in microglia following ischemia, suggesting a role in delayed hippocampal neuronal loss. nih.gov

Advanced Analytical Methodologies for Disialosylneolactotetraosylceramide Research

Mass Spectrometry-Based Approaches for Disialosylneolactotetraosylceramide Quantification and Structural Elucidation (e.g., LC-MS, LC-MS-MS)

Mass spectrometry (MS) has become an indispensable tool for the analysis of glycosphingolipids like DSLNTc, providing detailed information on both the glycan headgroup and the ceramide lipid tail. researchgate.net When coupled with liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UPLC), it offers a powerful platform for both quantification and in-depth structural analysis. csuohio.edu

Modern LC-MS/MS methods offer high sensitivity and specificity, enabling the detection and quantification of low-abundance ganglioside species in various biological matrices. csuohio.edubiorxiv.org These methods can be validated according to regulatory guidelines, ensuring accuracy, precision, and linearity over a specified concentration range. nih.gov The development of high-throughput LC-MS/MS assays has significantly advanced clinical research on ceramide-related disorders. biorxiv.org

Key Findings from Mass Spectrometry Studies:

Analytical TechniqueKey FindingReference
LC-MS/MSEnables simultaneous quantification of multiple ceramide species in biological samples. nih.govresearchgate.net
UPLC-MS/MSDeveloped and validated for the sensitive and specific quantification of major ganglioside species in human plasma. csuohio.edu
HILIC-LC-MS/MSAchieves baseline separation of ganglioside isomers, which is critical for accurate quantification and characterization. semanticscholar.org
ESI-MS/MSAllows for the quantification of different ceramide species from crude cellular lipid extracts with high throughput. nih.gov

High-Resolution Chromatographic Techniques for this compound Isolation and Analysis

High-resolution chromatographic techniques are fundamental for the isolation and analysis of DSLNTc from complex biological mixtures. nih.gov These methods separate individual gangliosides based on their physicochemical properties, allowing for their subsequent identification and quantification.

High-performance thin-layer chromatography (HPTLC) is a widely used technique for the analysis of gangliosides. researchgate.net It offers good resolution and is suitable for qualitative and semi-quantitative analysis. hebmu.edu.cn HPTLC plates can be visualized using specific reagents or through immunostaining to identify the separated gangliosides. researchgate.net Two-dimensional TLC can further enhance the resolution of complex ganglioside mixtures. hebmu.edu.cn

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) provide higher resolution and are often coupled with mass spectrometry for comprehensive analysis. nih.gov Reverse-phase HPLC can be used to separate gangliosides, and recent advancements have led to the development of methods that can separate closely related compounds. nih.govnih.gov The choice of the stationary phase is critical for achieving optimal separation. nih.gov For instance, a zwitterionic HILIC (ZIC-HILIC) column has been shown to provide excellent separation of ganglioside isomers. nih.gov

The isolation of pure gangliosides for structural elucidation or functional studies often involves preparative HPLC, where larger quantities of the compound of interest are separated and collected. chromatographyonline.com

Comparison of Chromatographic Techniques for Ganglioside Analysis:

TechniquePrincipleAdvantagesCommon Applications
HPTLC Separation on a layer of adsorbent material based on polarity.Cost-effective, simple, suitable for screening. researchgate.netQualitative and semi-quantitative analysis of ganglioside profiles. hebmu.edu.cn
HPLC Separation in a column packed with a stationary phase based on differential partitioning.High resolution, quantitative, can be coupled to MS. nih.govIsolation and quantification of specific gangliosides. nih.gov
UHPLC Utilizes smaller particle sizes in the column for higher resolution and faster analysis.Very high resolution, increased sensitivity, faster run times. nih.govHigh-throughput analysis and detailed profiling of complex ganglioside mixtures. csuohio.edu

Immunochemical and Glycan Array-Based Detection Strategies for this compound

Immunochemical methods and glycan arrays provide highly specific detection of DSLNTc and are valuable for studying its distribution and interactions.

Immunochemical detection relies on the use of antibodies that specifically recognize and bind to the glycan structure of DSLNTc. nih.gov Monoclonal or polyclonal antibodies can be generated against specific gangliosides. nih.gov These antibodies are then used in techniques such as enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry to detect and quantify the target ganglioside in biological fluids and tissues. nih.gov For instance, immunostaining of HPTLC plates can be used to visualize specific gangliosides after separation. researchgate.net

Glycan arrays are powerful high-throughput platforms for studying carbohydrate-binding proteins and antibodies. nih.gov These arrays consist of a collection of structurally defined glycans, including those from glycosphingolipids, immobilized on a solid surface. zbiotech.comraybiotech.com By incubating a sample containing a protein of interest on the array, one can identify which glycans it binds to. abcam.com This technology is instrumental in identifying proteins that interact with DSLNTc and in profiling the specificity of anti-ganglioside antibodies. nih.govraybiotech.com

Overview of Detection Strategies:

StrategyDescriptionKey Advantages
Immunochemical Detection Utilizes specific antibodies to detect the target ganglioside. nih.govHigh specificity, applicable to various sample types (e.g., serum, tissue sections).
Glycan Array A high-throughput platform with a diverse set of immobilized glycans for screening interactions. zbiotech.comraybiotech.comabcam.comEnables rapid screening of hundreds of glycan interactions simultaneously, requires small sample volumes.

Emerging Analytical Platforms for Glycosphingolipid Profiling and Method Validation

The field of glycosphingolipid analysis is continually evolving, with emerging platforms offering enhanced capabilities for profiling and validation. nih.gov

Ion mobility spectrometry (IMS) is an emerging technique that can be coupled with mass spectrometry to differentiate glycosphingolipid isomers. nih.gov This technology separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve structurally similar molecules.

New high-throughput analytical workflows are being developed to streamline the profiling of glycosphingolipids from biological samples. acs.org These platforms often involve automated sample preparation and data analysis pipelines, increasing the efficiency and reproducibility of large-scale studies. acs.org For instance, a single-particle profiler has been introduced for the high-throughput analysis of nanoscale bioparticles, which could have applications in studying vesicles containing DSLNTc. researchgate.net

Method validation is a critical aspect of analytical research, ensuring the reliability and accuracy of the obtained data. nih.gov Validated methods for ganglioside analysis typically assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. csuohio.edunih.gov The use of internal standards, often stable isotope-labeled versions of the analyte, is crucial for accurate quantification in complex matrices. biorxiv.org

Structural Biology and Conformational Dynamics of Disialosylneolactotetraosylceramide and Associated Enzymes

Three-Dimensional Structure Elucidation of Disialosylneolactotetraosylceramide Synthesizing Enzymes (e.g., GD3-synthase)

The synthesis of this compound is catalyzed by GD3-synthase (ST8SiaI), a key enzyme in the production of b- and c-series gangliosides. nih.govresearchgate.net Despite its importance, obtaining an experimentally determined three-dimensional (3D) crystal structure for vertebrate sialyltransferases, including human GD3-synthase, has been challenging. nih.gov Consequently, researchers have turned to computational homology modeling to predict its structure.

Using the known 3D structure of a prokaryotic sialyltransferase, CstII from Campylobacter jejuni, as a template, a model of the catalytic domain of human GD3-synthase has been constructed. nih.gov This model reveals that the enzyme adopts a characteristic α/β/α Rossmann fold, which is composed of a central core of parallel β-strands flanked by α-helices. nih.gov

GD3-synthase is a member of the ST8Sia subfamily of sialyltransferases. nih.gov 3D structural models for other members of this family, including ST8Sia II, IV, V, and VI, have also been predicted using the crystal structure of ST8SiaIII as a template. nih.gov These models highlight common structural features, such as buried parallel templates and disulfide bonds surrounded by helices, and anti-parallel β-sheets located in the N-terminal region. nih.gov However, distinct conformational differences exist between the monosialyltransferases (like ST8SiaI) and the polysialyltransferases (ST8SiaII and ST8SiaIV), with the former exhibiting a less compact structure. nih.gov

Table 1: Key Features of Modeled GD3-Synthase Structure

Structural FeatureDescriptionReference
Overall Fold α/β/α Rossmann fold nih.gov
Core Structure Central parallel β-strands nih.gov
Flanking Regions Multiple α-helices nih.gov
Family ST8Sia (specifically ST8SiaI) nih.gov
Conformation Less compact compared to polysialyltransferases nih.gov

Active Site Analysis and Substrate Binding Mechanisms of Sialyltransferases

Sialyltransferases are a class of glycosyltransferases that catalyze the transfer of a sialic acid moiety from a donor substrate, typically cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor oligosaccharide. nih.govnih.gov These enzymes are inverting glycosyltransferases, meaning they form an α-sialyl linkage in the product from the β-linked sialic acid in the CMP-Neu5Ac donor. nih.gov This reaction is believed to proceed via a single displacement mechanism, where a hydroxyl group on the acceptor molecule, activated by a catalytic base within the enzyme, performs a nucleophilic attack on the anomeric carbon of the sialic acid. nih.gov

For human GD3-synthase, which specifically synthesizes an α2,8-linkage, studies combining site-directed mutagenesis and molecular docking have identified several amino acid residues crucial for its function and specificity. nih.gov These analyses, guided by the modeled 3D structure, have pinpointed a cleft-like active site. Within this site, highly conserved residues located between the L and S sialylmotifs, including Asparagine-188 (Asn188), Proline-189 (Pro189), Serine-190 (Ser190), and Arginine-272 (Arg272), have been shown to be critical for determining the enzyme's α2,8-linkage specificity. nih.gov

Table 2: Key Residues in Human GD3-Synthase Active Site

ResidueLocationPutative FunctionReference
Asn188 Between L and S sialylmotifsParticipates in enzymatic activity and linkage specificity nih.gov
Pro189 Between L and S sialylmotifsParticipates in enzymatic activity and linkage specificity nih.gov
Ser190 Between L and S sialylmotifsParticipates in enzymatic activity and linkage specificity nih.gov
Arg272 Between L and S sialylmotifsParticipates in enzymatic activity and linkage specificity nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound and Related Glycoconjugates

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of gangliosides like this compound within cellular membranes. srce.hrplos.orgnih.govmdpi.com These simulations can provide detailed insights at an atomic level, complementing experimental data. nih.govnih.gov

MD simulations of GM3, the direct precursor to GD3, have been performed in fully hydrated bilayers. acs.org These studies revealed very long relaxation times for the bilayer to reach equilibration, a phenomenon attributed to the slow relaxation of the torsional angle at the galactose-sialic acid linkage. acs.org

Simulations at both atomistic and coarse-grained levels have been used to explore the interactions of gangliosides (such as GM1 and GM3) with lipids and membrane proteins. nih.govacs.org Atomistic simulations suggest that ganglioside aggregation is a balance between hydrogen bond interactions and steric hindrance from the large headgroups. nih.govnih.gov For instance, GM3, with its smaller headgroup compared to GM1, tends to form slightly larger and more ordered clusters. nih.govnih.gov These computational approaches have also been used to study the specific binding sites of gangliosides on membrane proteins like aquaporin (AQP1). nih.govnih.gov

Table 3: Insights from Molecular Dynamics Simulations of Gangliosides

Simulation TypeKey FindingSignificanceReference
Atomistic MD Ganglioside aggregation is driven by a balance of hydrogen bonds and steric hindrance.Explains the formation of ganglioside-rich microdomains. nih.govnih.gov
Atomistic MD GM3 forms more ordered clusters than GM1 due to its smaller headgroup.Highlights the structural role of the oligosaccharide chain. nih.govnih.gov
Atomistic MD Very long relaxation times (~30 ns) observed for GM3 bilayers.Indicates slow conformational dynamics of the sugar linkages. acs.org
Coarse-Grained MD Reveals ganglioside binding sites on membrane proteins (e.g., AQP1).Provides a model for how gangliosides modulate protein function. nih.govnih.gov

Application of Advanced Imaging Techniques (e.g., Cryo-Electron Microscopy) for this compound-Interacting Complexes

Advanced imaging techniques, particularly cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET), are revolutionizing structural biology by enabling the visualization of large and flexible macromolecular complexes in their near-native states. nih.govnih.gov These methods are especially powerful for studying multi-protein complexes that are difficult to crystallize. nih.gov

Cryo-ET, for example, allows for the three-dimensional imaging of molecules within their unperturbed cellular environments, providing insights into their "molecular sociology." youtube.com This technique has been successfully used to study the in-situ structure, assembly, and interactions of complex cellular machinery like the proteasome. youtube.com

While specific cryo-EM studies focusing solely on this compound-interacting protein complexes are still emerging, the technology holds immense promise for this field. The ability of cryo-EM to determine structures of membrane protein complexes and to screen for interactions with small molecules and fragments makes it an ideal tool for investigating how GD3 interacts with and modulates the function of its protein partners in the cell membrane. youtube.comyoutube.com The combination of cryo-EM with other techniques like mass spectrometry and molecular modeling creates an integrative approach to unravel the complete structural organization of complex biomolecular systems. youtube.com

Synthetic and Chemical Biology Strategies for Disialosylneolactotetraosylceramide and Analogues

Diversity-Oriented Synthesis Applied to Complex Glycosphingolipid Scaffolds

Diversity-oriented synthesis (DOS) is a powerful paradigm for generating libraries of structurally diverse molecules from a common starting material. This approach is particularly valuable for creating collections of GSLs and their analogues to explore their biological functions and identify new therapeutic leads.

A successful DOS strategy for GSLs uses a simple, common precursor that contains the core structural elements of both the glycan and the lipid. nih.gov This precursor, such as a simple lactoside, can then be elaborated in multiple directions.

The diversification process involves two key modifications:

Glycan Elongation : The core sugar is extended stepwise through chemical glycosylations, adding different monosaccharides to create a variety of oligosaccharide head groups. nih.gov

Lipid Remodeling : The lipid tail can be modified using chemoselective reactions. For example, cross-metathesis can alter the length and saturation of the lipid chain, while N-acylation can introduce different fatty acid groups. nih.govnih.gov

This dual diversification allows for the rapid generation of a wide array of GSL analogues from a single starting point. For example, this strategy was used to synthesize LcGg4, a biomarker for malignant myeloid cells, along with a series of its derivatives carrying different sugar chains and functional tags. nih.gov By combining enzymatic glycan assembly with on-site lipid remodeling, researchers can introduce molecular tags and other functionalities, creating GSLs that are useful as probes for biological studies. nih.gov The flexibility of this approach enables the creation of GSL libraries with variations in both the hydrophilic glycan head and the hydrophobic ceramide tail, which is crucial for understanding how each part of the molecule contributes to its function.

Development and Application of Chemical Probes for Disialosylneolactotetraosylceramide Pathway Interrogation

To understand the complex roles of GSLs like this compound in cellular processes, researchers need tools to track their synthesis, localization, and interactions. Chemical probes—molecules designed to report on the functional state of a biological target—are essential for this purpose. nih.govnih.gov

A key strategy for developing GSL probes is to synthesize analogues that contain a bioorthogonal handle, such as an azide (B81097) group. This small chemical modification does not significantly alter the biological activity of the parent molecule but allows it to be tagged with a reporter molecule (e.g., a fluorescent dye or biotin) via highly specific and biocompatible "click chemistry."

Researchers have synthesized a series of β-lactosylceramide (β-LacCer) analogues containing an azide group at the 6-C position of the terminal galactose. mdpi.com Since β-LacCer is a crucial biosynthetic intermediate for a vast number of more complex GSLs, these azide-labeled analogues serve as versatile platforms. mdpi.com They can be fed to cells, where they are metabolized and incorporated into more complex structures. Subsequently, the cells can be treated with a reporter molecule that "clicks" onto the azide, allowing for the visualization and capture of the newly synthesized GSLs and their downstream metabolites.

Components of a Typical GSL Chemical Probe:

Core Structure: Mimics the natural GSL (e.g., lactosylceramide) to ensure it is recognized by the relevant biosynthetic enzymes. mdpi.com

Reactive Handle (Bioorthogonal Group): A small, non-perturbing chemical group like an azide or alkyne that does not react with biological molecules but can be specifically targeted by a reporter probe. nih.govmdpi.com

Reporter Tag: A molecule such as a fluorophore or biotin (B1667282) that is attached to the handle via click chemistry, enabling visualization or affinity purification. nih.gov

This approach provides a powerful method for pathway interrogation, allowing researchers to study the enzymes involved in GSL biosynthesis and to identify how these pathways are altered in disease states.

Future Directions and Emerging Research Avenues in Disialosylneolactotetraosylceramide Research

The field of glycobiology is undergoing a significant transformation, driven by technological advancements and a growing appreciation for the profound roles of complex carbohydrates in health and disease. Disialosylneolactotetraosylceramide, as a member of the ganglioside family of glycosphingolipids, stands at the forefront of this new era of research. Future investigations are poised to unravel its intricate biological functions through integrated, interdisciplinary approaches.

Q & A

Q. How is disialosylneolactotetraosylceramide structurally characterized in ganglioside research?

Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, analyze the anomeric proton region (δ 4.5–5.5 ppm) to identify sialic acid linkages. High-resolution MS (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and fragmentation patterns. Purity must be validated via thin-layer chromatography (TLC) with orcinol staining . Experimental protocols should reference established ganglioside isolation methods, including lipid extraction using chloroform-methanol mixtures and column chromatography for purification .

Q. What chromatographic techniques are optimal for detecting this compound in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with fluorescence detection or evaporative light scattering (ELS) is preferred for sensitivity. Use a C18 reversed-phase column with a gradient elution system (acetonitrile/water containing 0.1% trifluoroacetic acid). For qualitative analysis, overlay TLC results with standards, employing resorcinol spray to visualize sialic acid moieties. Ensure reproducibility by calibrating instruments with synthetic or purified ganglioside analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported sialyltransferase activity for this compound biosynthesis?

Methodological Answer: Discrepancies in enzyme kinetics (e.g., chicken brain vs. muscle sialyltransferases) require rigorous controls:

  • Source-specific assays : Compare enzyme activity across tissues (e.g., embryonic chicken brain vs. skeletal muscle) under standardized pH and temperature conditions .
  • Inhibitor studies : Use sphingomyelin or acetylcholine to modulate activity, as described in Biochim. Biophys. Acta (1990) .
  • Replicate protocols : Validate findings using solubilized enzymes and neolactotetraosylceramide substrates, ensuring substrate concentrations and incubation times match original studies .

Q. How to design experiments to study this compound biosynthesis in neural tissues?

Methodological Answer:

  • Model systems : Use embryonic chicken brain homogenates or primary neuronal cultures. Isolate microsomal fractions for enzyme extraction .
  • Radiolabeled substrates : Incorporate ³H- or ¹⁴C-labeled cytidine monophosphate-sialic acid (CMP-Neu5Ac) to track sialylation efficiency.
  • Kinetic analysis : Measure Vₘₐₓ and Kₘ under varying substrate concentrations. Include negative controls (e.g., heat-inactivated enzymes) to confirm reaction specificity .

Q. How can researchers validate interactions between this compound and membrane proteins?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize ganglioside on a lipid bilayer chip and measure binding kinetics with purified proteins (e.g., Siglecs or growth factor receptors).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by titrating protein into a ganglioside solution.
  • In silico docking : Use molecular dynamics simulations (e.g., GROMACS) to predict binding pockets, referencing structural homologs like GM1b .

Data Analysis and Reproducibility

Q. How to manage large datasets from structural and functional analyses of this compound?

Methodological Answer:

  • Software tools : Process NMR spectra with Bruker TopSpin or MestReNova. For MS data, use OpenMS or XCMS for peak alignment and metabolite identification .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like MetaboLights or ChEMBL, including detailed metadata (e.g., instrument settings, sample prep) .

Q. What ethical considerations apply when sourcing neural tissues for this compound studies?

Methodological Answer:

  • Ethical approval : Obtain institutional review board (IRB) approval for animal-derived tissues. Follow ARRIVE guidelines for reporting animal use.
  • Alternatives : Consider synthetic gangliosides or cell-free systems to reduce reliance on biological samples. Document compliance with ethical standards in the "Methods" section of publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.